4-Amino-2-chloro-5-iodobenzaldehyde
CAS No.:
Cat. No.: VC16244221
Molecular Formula: C7H5ClINO
Molecular Weight: 281.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5ClINO |
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Molecular Weight | 281.48 g/mol |
IUPAC Name | 4-amino-2-chloro-5-iodobenzaldehyde |
Standard InChI | InChI=1S/C7H5ClINO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2 |
Standard InChI Key | JPYHHUDFMYDMMK-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CC(=C1I)N)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-2-chloro-5-iodobenzaldehyde features a benzaldehyde core substituted at the 2-, 4-, and 5-positions with chlorine, amino, and iodine groups, respectively. The iodine atom introduces significant steric and electronic effects, while the amino group provides nucleophilic character for further functionalization. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 281.48 g/mol | |
SMILES | C1=C(C(=C(C(=C1C=O)N)Cl)I | |
InChIKey | FLGYWYHZCPUNPG-UHFFFAOYSA-N |
The spatial arrangement of substituents creates distinct electronic environments, with the iodine atom (electronegativity: 2.66) inducing partial positive charge stabilization at the ortho and para positions relative to the aldehyde group .
Spectroscopic Characteristics
While experimental spectral data remains limited in public databases, computational predictions based on analogous compounds suggest:
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IR Spectroscopy: Strong absorption bands near 1680 cm (C=O stretch) and 3350 cm (N-H stretch) .
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NMR Spectroscopy: Expected aromatic proton signals between δ 7.5–8.5 ppm, with deshielding effects from electron-withdrawing substituents .
Synthetic Methodologies
Direct Synthesis Challenges
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Electrophilic Iodination: Introducing iodine via directed ortho-metalation (DoM) using amino or chloro groups as directing groups. For example, lithiation of 4-amino-2-chlorobenzaldehyde followed by quenching with iodine .
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Sandmeyer Reaction: Diazotization of a 4-amino precursor followed by iodide displacement, though this risks over-halogenation .
Protective Group Strategies
Potential synthetic routes may employ:
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Amino Protection: Using tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic reactions during iodination .
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Aldehyde Protection: Formation of acetals or imines to protect the aldehyde from reduction or oxidation .
A hypothetical multi-step synthesis could proceed as:
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Protection of 4-nitro-2-chlorobenzaldehyde’s aldehyde as a dimethyl acetal
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Reduction of nitro to amino group
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Directed iodination at the 5-position
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Acidic deprotection to regenerate the aldehyde
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The chloro group at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under moderate conditions (50–80°C), facilitated by the electron-withdrawing aldehyde and iodine groups .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at the iodine position, though the strong C-I bond (234 kJ/mol) may require elevated temperatures (>100°C) .
Aldehyde Transformations
The aldehyde group participates in:
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Condensations to form imines or hydrazones
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Reductions to benzyl alcohols
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Oxidations to carboxylic acids (under strong conditions)
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